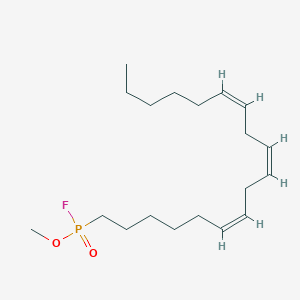
Methyl gamma-linolenyl fluorophosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl gamma-linolenyl fluorophosphonate is a chemical compound with the molecular formula C19H34FO2P and a molecular weight of 344.44 g/mol . It is an analog of methyl arachidonyl fluorophosphonate, which is widely studied as an inhibitor of phospholipases, fatty acid amide hydrolase, and as a cannabinoid receptor ligand . The pharmacology of the gamma-linolenyl analog has not been completely investigated .
Wirkmechanismus
Target of Action
Methyl gamma-linolenyl fluorophosphonate is an analog of methyl arachidonyl fluorophosphonate (MAFP), which has been widely studied as an inhibitor of phospholipases , fatty acid amide hydrolase (FAAH) , and as a cannabinoid receptor ligand . These targets play crucial roles in various biochemical processes, including lipid metabolism and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit phospholipases, enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances .
Biochemical Pathways
The inhibition of phospholipases by this compound impacts the metabolism of phospholipids, which are essential components of cell membranes and play key roles in cell signaling . The compound’s action on FAAH affects the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .
Result of Action
The inhibition of phospholipases and FAAH by this compound can lead to changes in cell signaling and other cellular processes. For example, the inhibition of phospholipases can decrease the production of arachidonic acid, a precursor of various eicosanoids, which are signaling molecules involved in inflammatory responses .
Biochemische Analyse
Biochemical Properties
Methyl gamma-linolenyl fluorophosphonate interacts with several enzymes and proteins. It is known to inhibit phospholipases, a group of enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . It also inhibits FAAH, an enzyme that contributes to the metabolic breakdown of endocannabinoids . Furthermore, it acts as a ligand for cannabinoid receptors, which are part of the endocannabinoid system involved in a variety of physiological processes .
Cellular Effects
The effects of this compound on cellular processes are not completely understood as the pharmacology of this compound has not been fully investigated . Given its known interactions with phospholipases, FAAH, and cannabinoid receptors, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity. It binds to and inhibits the activity of phospholipases and FAAH, thereby affecting the metabolic processes these enzymes are involved in . It also acts as a ligand for cannabinoid receptors, potentially influencing the signaling pathways these receptors are involved in .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been fully investigated .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been fully explored .
Metabolic Pathways
This compound is involved in the metabolic pathways of phospholipids and endocannabinoids, due to its inhibitory effects on phospholipases and FAAH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl gamma-linolenyl fluorophosphonate involves the reaction of gamma-linolenic acid with phosphorus trichloride and fluorine-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using chromatographic techniques to achieve a high degree of purity .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to its production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl gamma-linolenyl fluorophosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates .
Wissenschaftliche Forschungsanwendungen
Methyl gamma-linolenyl fluorophosphonate is primarily used in scientific research, particularly in the fields of:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl arachidonyl fluorophosphonate: A well-characterized inhibitor of phospholipases and cannabinoid receptor ligand.
Diisopropylfluorophosphate: Another phospholipase inhibitor with different structural properties.
Uniqueness
Methyl gamma-linolenyl fluorophosphonate is unique due to its specific structural analog of gamma-linolenic acid, which may confer distinct biological activities compared to other fluorophosphonates . Its potential as a research tool in studying phospholipase inhibition and cannabinoid receptor interactions sets it apart from similar compounds .
Eigenschaften
IUPAC Name |
(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGLSRUVHCML-JPFHKJGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34FO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of studying Methyl gamma-Linolenyl Fluorophosphonate in the context of human GIVD cytosolic phospholipase A2?
A1: Human GIVD cytosolic phospholipase A2 (cPLA2) is an enzyme involved in the release of arachidonic acid, a precursor to inflammatory mediators. Inhibiting cPLA2 is a potential therapeutic strategy for inflammatory diseases. This compound is being investigated as a potential inhibitor of cPLA2. The research detailed in these papers [1, 2] focuses on understanding the structural basis of this inhibition.
Q2: What insights do the crystal structures provide about the interaction between this compound and human GIVD cytosolic phospholipase A2?
A2: The studies utilized X-ray crystallography to determine the three-dimensional structure of human GIVD cPLA2 in complex with this compound [1, 2]. These structures reveal the specific binding interactions between the inhibitor and the enzyme's active site. This information is crucial for designing more potent and selective cPLA2 inhibitors. One study even included Terbium Chloride to further stabilize the complex for analysis [2]. Visualizing the inhibitor bound to its target provides essential information for structure-based drug design.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
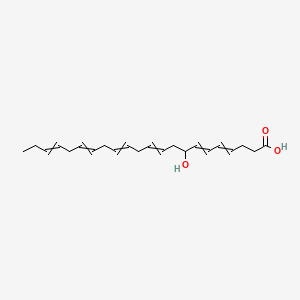
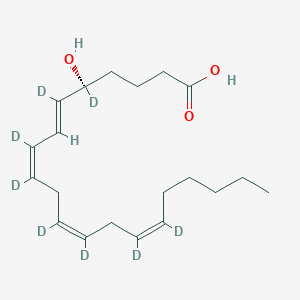
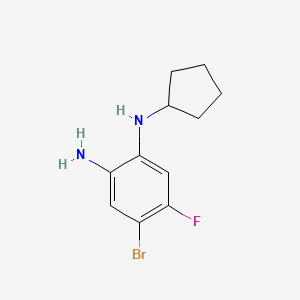
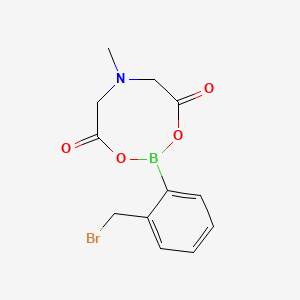
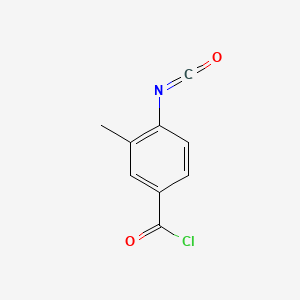
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/new.no-structure.jpg)


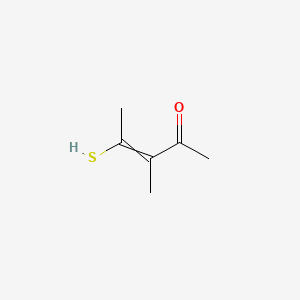
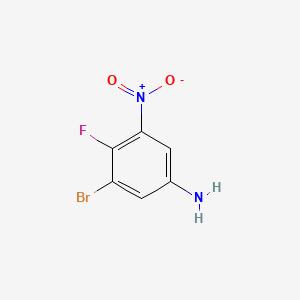
![5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B593951.png)

